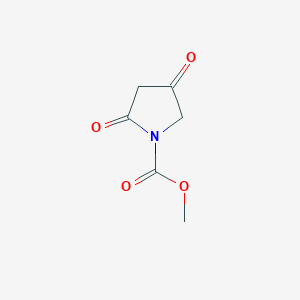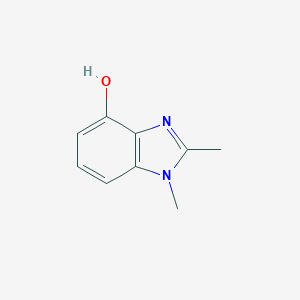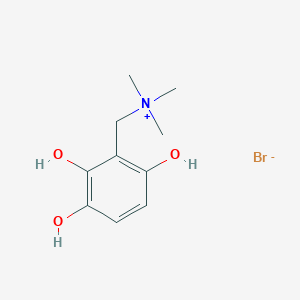
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride, also known as A-412997, is a novel compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is a key target for pain management and addiction treatment. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride acts as a selective mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which is associated with reward and pleasure. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have a good safety profile and does not produce the side effects associated with traditional opioid drugs, such as respiratory depression and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its potent analgesic effects, and its good safety profile. However, there are also some limitations to using N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride in lab experiments, such as its limited solubility in aqueous solutions and its high cost.
Direcciones Futuras
There are several potential future directions for research on N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the neuroprotective effects of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride and its potential for pain management and addiction treatment.
Métodos De Síntesis
The synthesis of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride involves a multistep process that starts with the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2,5-dione. This intermediate is then reacted with N-butyl-4-fluorobenzamide to form the desired product. The final compound is obtained as a monohydrochloride salt.
Propiedades
Número CAS |
171261-19-1 |
|---|---|
Nombre del producto |
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride |
Fórmula molecular |
C19H26ClFN2O |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H25FN2O.ClH/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2;/h5-8,12,16-17H,3-4,9-11,13H2,1-2H3;1H |
Clave InChI |
HRRXLHGWILFOLX-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl |
SMILES canónico |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl |
Sinónimos |
N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)benzamid e hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)



![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)

![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)



